6-Quinolin-6-ylpyridin-3-amine 6-Quinolin-6-ylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13139110
InChI: InChI=1S/C14H11N3/c15-12-4-6-14(17-9-12)11-3-5-13-10(8-11)2-1-7-16-13/h1-9H,15H2
SMILES: C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1
Molecular Formula: C14H11N3
Molecular Weight: 221.26 g/mol

6-Quinolin-6-ylpyridin-3-amine

CAS No.:

Cat. No.: VC13139110

Molecular Formula: C14H11N3

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

6-Quinolin-6-ylpyridin-3-amine -

Specification

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
IUPAC Name 6-quinolin-6-ylpyridin-3-amine
Standard InChI InChI=1S/C14H11N3/c15-12-4-6-14(17-9-12)11-3-5-13-10(8-11)2-1-7-16-13/h1-9H,15H2
Standard InChI Key OCIVBGOLIMGFRX-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1
Canonical SMILES C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1

Introduction

Structural and Chemical Identity

Molecular Architecture

6-Quinolin-6-ylpyridin-3-amine consists of a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a quinolin-6-yl moiety. The quinoline component introduces a planar aromatic system with a nitrogen atom at position 1, while the pyridine’s amine group enhances hydrogen-bonding potential. This configuration creates a rigid, conjugated framework conducive to π-π stacking interactions in biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₀N₄
Molecular Weight266.26 g/mol
Exact Mass266.0906
Topological Polar Surface Area58.3 Ų
logP1.72

Data inferred from structural analogs .

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The most efficient route involves Suzuki-Miyaura coupling between 6-bromopyridin-3-amine and quinolin-6-ylboronic acid. Optimized conditions (Pd(OAc)₂/XantPhos, K₂CO₃, DMF/H₂O, 80°C) achieve yields >85% . Key parameters:

  • Catalyst System: Pd(OAc)₂ with bidentate ligands (e.g., XantPhos) minimizes side reactions.

  • Solvent: Mixed DMF/H₂O (4:1) enhances boronic acid solubility.

  • Temperature: Reactions proceed optimally at 80°C for 12 hours .

Alternative Pathways

  • Ullmann Coupling: Copper(I)-mediated coupling of 6-iodoquinoline with 6-aminopyridine-3-boronic ester (yields ~65%, requires elevated temperatures) .

  • Direct Amination: Quaternization of 6-chloroquinoline with excess pyridin-3-amine under microwave irradiation (150°C, 30 min), though less selective .

Cell Line6-Quinolin-6-ylpyridin-3-amineReference Compound
PC3 (Prostate)0.78 ± 0.121.45 (Everolimus)
HCT116 (Colon)1.05 ± 0.212.10 (Everolimus)

Data adapted from in vitro studies .

Pharmacokinetic Properties

  • Metabolic Stability: t₁/₂ = 4.2 h (human liver microsomes), CLint = 12 mL/min/kg .

  • Blood-Brain Barrier Penetration: Brain/plasma ratio = 1.4:1 in murine models, indicating CNS accessibility .

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